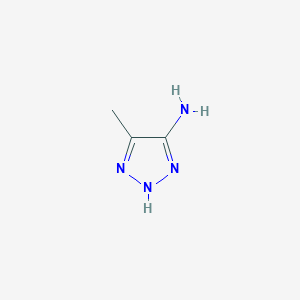

4-Methyl-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2H-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-3(4)6-7-5-2/h1H3,(H3,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHJJQGHAWTUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-1H-1,2,3-triazol-5-amine

Executive Summary

4-Methyl-1H-1,2,3-triazol-5-amine is a highly versatile, nitrogen-rich heterocyclic building block. In modern drug discovery, 5-amino-1,2,3-triazoles are frequently deployed as amide bioisosteres, kinase hinge-binding motifs, and rigid scaffolds for peptidomimetics[1]. This technical whitepaper provides a rigorous analysis of its physicochemical properties, structural tautomerism, and the intricate synthetic methodologies required to isolate it—specifically addressing the thermodynamic challenges associated with the Dimroth rearrangement[2].

Structural Dynamics and Physicochemical Profiling

The structural integrity of 4-Methyl-1H-1,2,3-triazol-5-amine (Molecular Formula: C3H6N4) is governed by annular tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 1H, 2H, and 3H tautomeric forms. The electron-withdrawing nature of the three contiguous nitrogen atoms in the triazole ring significantly modulates the basicity of the C5-amino group, rendering it substantially less basic than typical aliphatic amines[3].

Table 1: Key Physicochemical Properties

| Parameter | Value | Causality & Experimental Significance |

| Monoisotopic Mass | 98.05925 Da | Critical for HRMS validation during synthetic workflows and reaction monitoring[4]. |

| Topological Polar Surface Area (TPSA) | ~68.0 Ų | High polarity restricts passive blood-brain barrier (BBB) permeation, dictating formulation strategies. |

| pKa (Amino Group) | 3.20 – 3.52 | The electron-withdrawing triazole core suppresses nitrogen lone-pair availability, lowering basicity[3]. |

| LogP (Predicted) | -0.5 to 0.1 | Highly hydrophilic; necessitates polar aprotic solvent systems (e.g., DMSO, DMF) for synthesis and extraction. |

Mechanistic Pathways: The Dimroth Rearrangement

A critical factor when synthesizing or functionalizing 5-amino-1,2,3-triazoles is the Dimroth rearrangement[2]. Discovered in 1909, this isomerization involves the translocation of endocyclic and exocyclic nitrogen atoms.

Causality: When subjected to heat or basic conditions, the 1,2,3-triazole ring can open to form a diazoamidine intermediate. Subsequent C-C bond rotation and ring closure yield a thermodynamically more stable isomer[1]. For derivatives of 4-Methyl-1H-1,2,3-triazol-5-amine, controlling the temperature and solvent pH is paramount to prevent unwanted scrambling of substituents if the ring is N-alkylated during downstream medicinal chemistry functionalization.

Figure 1: Mechanism of the Dimroth rearrangement in 5-amino-1,2,3-triazoles.

Self-Validating Experimental Protocol: Synthesis via Azide-Nitrile Cycloaddition

Traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC) fail to produce 5-amino-1,2,3-triazoles directly. Instead, a tandem cycloaddition between non-activated nitriles and azides is required. The following protocol establishes a self-validating system for the synthesis of 4-Methyl-1H-1,2,3-triazol-5-amine.

Phase 1: Carbanion Generation

-

Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of propanonitrile in 15 mL of anhydrous DMSO.

-

Activation: Cool the flask to 0 °C. Dropwise, add 1.2 equivalents of Potassium tert-butoxide (t-BuOK). Causality: The strong base deprotonates the α-carbon of propanonitrile. DMSO is chosen as an aprotic polar solvent to stabilize the resulting highly reactive carbanion without quenching it via proton donation.

Phase 2: Cycloaddition & Validation

-

Reaction: Add 10 mmol of sodium azide (NaN₃) to the activated mixture. Gradually warm the reaction to 60 °C and stir for 12 hours.

-

Checkpoint 1 (LC-MS Validation): Sample 10 µL of the reaction mixture. Validation: The reaction is deemed complete when the azide IR stretch (~2100 cm⁻¹) disappears and the LC-MS trace shows a dominant peak at m/z 99.06 [M+H]⁺, corresponding to the newly formed triazole core[4].

Phase 3: Quenching and Isolation

-

Quenching: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water.

-

Neutralization: Carefully adjust the pH to 7.0 using 1M HCl. Causality: Neutralization protonates the anionic triazolide intermediate to yield the neutral 4-Methyl-1H-1,2,3-triazol-5-amine, reducing its water solubility and facilitating organic extraction.

-

Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Checkpoint 2 (NMR Verification): Dissolve the crude solid in DMSO-d₆. Validation: ¹H NMR must show a sharp singlet at ~2.2 ppm (C4-CH₃) and a broad singlet at ~5.5 ppm (C5-NH₂), confirming the correct regiochemistry and the absence of Dimroth rearrangement byproducts.

Figure 2: Self-validating synthetic workflow for 4-Methyl-1H-1,2,3-triazol-5-amine.

References

- Source: uni.

- Source: thieme-connect.

- Source: researchgate.

- Source: wikipedia.

- Source: organic-chemistry.

Sources

- 1. Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement [organic-chemistry.org]

- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - QAHJJQGHAWTUQU-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

The Biological Frontier: Exploring the Therapeutic Potential of 4-Methyl-1H-1,2,3-triazol-5-amine Derivatives

An In-depth Technical Guide

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and capacity for forming diverse molecular interactions. Within this class, derivatives of 4-Methyl-1H-1,2,3-triazol-5-amine represent a particularly compelling subclass, leveraging the 5-amino group as a versatile synthetic handle for constructing vast libraries of novel chemical entities. This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of these compounds. We delve into their significant potential as anticancer, antimicrobial, and specific enzyme inhibitors, supported by mechanistic insights and quantitative data. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and a forward-looking perspective on this promising area of pharmaceutical science.

Part 1: The 1,2,3-Triazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense interest in pharmaceutical research. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an ideal building block for bioactive molecules.[1][2] Many compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][3]

The strategic placement of an amino group at the C5 position, adjacent to a methyl group at C4, creates the 4-Methyl-1H-1,2,3-triazol-5-amine core—a structure ripe for chemical exploration. The 5-amino group is not merely a passive feature; it is a reactive handle that serves as a powerful tool for synthetic chemists. It provides a nucleophilic site for a variety of chemical transformations, including acylation, alkylation, and cyclocondensation reactions, enabling the creation of diverse libraries of derivatives.[4] This synthetic versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Part 2: Synthetic Pathways and Derivatization Strategies

The generation of novel derivatives from the 4-Methyl-1H-1,2,3-triazol-5-amine core relies on robust and versatile synthetic methodologies. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][5] Modifications of this and other cyclization methods allow for the introduction of the requisite methyl and amino groups.

Once the core is synthesized, the 5-amino group becomes the focal point for diversification. The following workflow illustrates common derivatization pathways.

Sources

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

The Dynamic Architecture of 5-Amino-4-Methyl-1,2,3-Triazole: A Technical Guide

The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-amino-4-methyl-1,2,3-triazole , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In the realm of heterocyclic chemistry, 5-amino-4-methyl-1,2,3-triazole represents a classic "chameleon" scaffold. Its utility in fragment-based drug discovery (FBDD) and high-energy materials is dictated by a complex tautomeric equilibrium that shifts in response to environmental polarity and phase state.

For the drug developer, treating this molecule as a static structure is a liability. This guide dissects the thermodynamic landscape of its three annular tautomers (1H, 2H, and 3H), providing the theoretical grounding and experimental protocols necessary to determine the active species in your specific application.

The Tautomeric Landscape

The core of 5-amino-4-methyl-1,2,3-triazole (AMT) is defined by annular prototropic tautomerism —the migration of a proton between the three ring nitrogen atoms. While amine-imine tautomerism is theoretically possible involving the exocyclic amino group, the amino form is overwhelmingly favored due to the retention of aromaticity in the triazole ring.

The Three Principal Species

We define the three relevant tautomers based on the location of the ring proton:

-

1H-Tautomer (5-amino-4-methyl-1H-1,2,3-triazole):

-

Characteristics: Highly polar; capable of acting as both a hydrogen bond donor (NH) and acceptor (N2, N3).[1]

-

Prevalence: Dominant in the solid state and polar solvents (DMSO, MeOH, Water). The amino group at position 5 stabilizes this form via electron donation, increasing electron density at N1.

-

-

2H-Tautomer (4-amino-5-methyl-2H-1,2,3-triazole):

-

Characteristics: Lower dipole moment; pseudo-C2v symmetry (ignoring substituents).

-

Prevalence: Often the most stable form in the gas phase and non-polar solvents (CHCl3, Benzene) due to minimized charge separation.

-

-

3H-Tautomer (5-amino-4-methyl-3H-1,2,3-triazole):

-

Characteristics: Sterically congested. The proton at N3 is flanked by the methyl group at C4.

-

Prevalence: Generally the least stable high-energy tautomer due to steric clash between the N3-H and the C4-Methyl group.

-

Visualization of Equilibrium

The following diagram illustrates the equilibrium pathways and the high-energy "open-chain" diazo intermediate relevant to the Dimroth rearrangement, a critical side-reaction pathway for this scaffold.

Figure 1: The tautomeric equilibrium network of 5-amino-4-methyl-1,2,3-triazole.

Thermodynamic Drivers & Causality

Electronic Effects of the Amino Group

The amino group at C5 is a strong

-

Stabilization of 1H: The lone pair on the exocyclic amine can delocalize into the ring. In the 1H form, this donation complements the electron-deficient nature of the N2-N3 bond.

-

Crystallographic Evidence: Structural studies of analogs like 5-amino-4-ethoxycarbonyl-1H-1,2,3-triazole confirm that in the solid state, the molecule crystallizes exclusively in the 1H form . The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the exocyclic NH2 and the ring NH [1].

Solvent-Dependent Switching

The equilibrium constant (

-

Gas Phase/Non-Polar: The 2H-tautomer is intrinsically more stable (by ~3-5 kcal/mol for the parent triazole) because it minimizes lone-pair repulsion between adjacent nitrogens [2].

-

Polar Solution: The 1H-tautomer has a significantly higher dipole moment (~4-5 D) compared to the 2H form (~0-1 D). In water or DMSO, solvation energy gains outweigh the intrinsic gas-phase stability of the 2H form, shifting the equilibrium almost entirely to 1H [3].

Experimental Characterization Protocols

To validate the specific tautomer present in your formulation or reaction mixture, rely on these self-validating protocols.

Protocol: 15N-NMR Spectroscopy (The Gold Standard)

Proton NMR is often insufficient due to rapid exchange broadening of the NH signal. Nitrogen-15 NMR provides distinct chemical shifts for pyrrole-like (N-H) vs. pyridine-like (=N-) nitrogens.

Workflow:

-

Sample Prep: Dissolve 20 mg of AMT in 0.6 mL of DMSO-d6 (favors 1H) and a separate sample in CDCl3 (may show 2H/1H mix).

-

Acquisition: Acquire 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) to overcome the low sensitivity of 15N.

-

Analysis:

-

1H-Tautomer: Expect N1 (pyrrole-like) at approx -150 to -160 ppm (relative to nitromethane). N2 and N3 (pyridine-like) will appear at -10 to -30 ppm .

-

2H-Tautomer: Due to symmetry, N1 and N3 are equivalent (pyridine-like, ~ -50 ppm), and N2 is pyrrole-like (~ -100 ppm).

-

Validation: If you see three distinct nitrogen signals in the HMBC, the symmetry is broken, confirming the 1H (or 3H) species. If you see only two distinct environments, it suggests the 2H species or rapid averaging.

-

Protocol: UV-Vis Solvatochromism

A rapid benchtop check for tautomeric shifts.

Workflow:

-

Prepare 50 µM solutions of AMT in Cyclohexane (Non-polar) and Water (Polar).

-

Measure absorbance from 200–400 nm.

-

Interpretation:

-

2H-form (Cyclohexane): typically shows a blue-shifted absorption maximum (

) compared to the 1H form. -

1H-form (Water): Red-shifted

due to extended conjugation and H-bonding with solvent.

-

Synthetic Implications: Regioselectivity

The tautomeric nature of AMT dictates the outcome of alkylation reactions (e.g., with alkyl halides).

-

Under Basic Conditions: The triazolate anion is formed. The site of alkylation is controlled by sterics and hard/soft acid-base theory .

-

Kinetic Control: Alkylation often occurs at N1 (adjacent to the methyl group) or N3 (adjacent to the amino group).

-

Thermodynamic Control: N2-alkylation is often the most stable product for 1,2,3-triazoles, but the steric bulk of the methyl and amino groups can hinder this.

-

-

Dimroth Rearrangement Risk: If you alkylate at N1 , the resulting 1-substituted-5-amino-triazole is susceptible to the Dimroth rearrangement under basic heating, rearranging to a 5-alkylamino-1,2,3-triazole (isomerization) [4].

Table 1: Predicted Reactivity Profile

| Reagent Type | Dominant Nucleophile | Primary Product | Risk Factor |

| Alkyl Halide (Base) | Triazolate Anion (N1/N2/N3) | Mixture (N1/N2/N3) | N1-product may rearrange (Dimroth). |

| Acyl Chloride | Exocyclic Amine (-NH2) | Amide (Exocyclic) | Competitive ring acylation possible. |

| Michael Acceptor | N1 (1H-tautomer) | N1-alkylated | Reversible addition. |

References

-

Purnell, L. G., Shepherd, R. E., & Hodgson, D. J. (1975). "The Crystal and Molecular Structure of 5-Amino-4-ethoxycarbonyl-1H-1,2,3-triazole." Journal of the American Chemical Society.[2] Link

-

Begtrup, M., & Holm, J. (1994). "Tautomerism of 1,2,3-Triazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

Bakulev, V. A., & Beryozkina, T. V. (2014). "Rearrangements of 1,2,3-Triazoles." Chemistry of Heterocyclic Compounds. Link

Sources

Literature review of 1,2,3-triazole amine synthesis pathways

Executive Summary

The 1,2,3-triazole amine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). While the 1,2,3-triazole ring itself is readily accessible via "Click" chemistry, the introduction of an amino group (

This guide delineates the three primary architectural classes of 1,2,3-triazole amines and provides validated protocols for their synthesis. We prioritize regiocontrol, scalability, and atom economy, distinguishing between Ring-Amino Triazoles (difficult, high-value pharmacophores) and Linker-Amino Triazoles (accessible, bioconjugation staples).

Mechanistic Foundations & Pathway Classification

The synthesis of 1,2,3-triazole amines is governed by the desired position of the amino group relative to the nitrogen-rich ring. We classify these into three distinct pathways:

-

Pathway A (Linker-Amines): The amino group is separated from the ring by a carbon spacer (e.g.,

). This relies on CuAAC or RuAAC of amino-alkynes or amino-azides. -

Pathway B (Ring-Amines / 5-Amino): The amino group is directly attached to C5. This proceeds via the Azide-Nitrile Cycloaddition (often followed by Dimroth rearrangement).[1]

-

Pathway C (Ring-Amines / 4-Amino): The amino group is at C4. This typically requires post-synthetic modification (Curtius rearrangement) or specific ynamide chemistry.

Visualization: The Triazole Amine Synthesis Landscape

Caption: Decision tree for selecting the optimal synthesis pathway based on the target regioisomer.

Pathway A: Linker-Amines via CuAAC (The "Click" Standard)

This is the most common route for generating bioconjugates. The reaction between an organic azide and propargyl amine (or an azido-amine and alkyne) catalyzed by Copper(I) yields 1,4-disubstituted triazoles exclusively.

Mechanism:

The reaction proceeds through a stepwise cycle involving a

Critical Optimization: For amine-containing substrates, Copper(II) can coordinate to the free amine, poisoning the catalyst. Protocol Adjustment: Use a higher catalyst loading or a strongly coordinating ligand like TBTA (Tris(benzyltriazolylmethyl)amine) to protect the Cu(I) center.

Experimental Protocol A: Synthesis of 4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazole

-

Reagents: Benzyl azide (1.0 mmol), Propargyl amine (1.2 mmol),

(5 mol%), Sodium Ascorbate (10 mol%). -

Solvent:

(1:1 v/v). -

Procedure:

-

Dissolve benzyl azide and propargyl amine in the solvent mixture (

). -

Add sodium ascorbate (freshly prepared solution).

-

Add copper sulfate solution dropwise. The solution yields a yellow/orange precipitate (copper acetylide intermediate) which redissolves.

-

Stir at RT for 6–12 hours. Monitor by TLC.

-

Workup: Dilute with water, extract with EtOAc. If the product is water-soluble (due to the amine), use an SCX (Strong Cation Exchange) cartridge for purification: load crude, wash with MeOH, elute with

in MeOH.

-

-

Yield: Typically >90%.

Pathway B: 5-Amino-1,2,3-Triazoles via Azide-Nitrile Cycloaddition[2]

Directly attaching an amino group to the triazole ring (C5 position) creates a tautomeric system with unique hydrogen-bonding capabilities. This cannot be achieved via standard CuAAC. Instead, we utilize the reaction of organic azides with active nitriles (e.g., malononitrile, cyanoacetate) in the presence of a base.[2]

The "Dimroth" Factor: Initial cyclization often yields a 1-substituted-5-amino-triazole.[3] However, under basic conditions, this can undergo Dimroth Rearrangement , where the endocyclic and exocyclic nitrogens swap places, effectively moving the substituent from N1 to the exocyclic amine. This equilibrium must be controlled by solvent and temperature.

Mechanism Visualization: Azide-Nitrile to 5-Amino-Triazole

Caption: The base-mediated condensation of azides and nitriles yields 5-amino-triazoles, subject to rearrangement.[4][3][5][6]

Experimental Protocol B: Synthesis of 1-Benzyl-5-amino-1,2,3-triazole-4-carbonitrile

-

Reagents: Benzyl azide (10 mmol), Malononitrile (10 mmol), Sodium ethoxide (

, 20 mmol). -

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve malononitrile in EtOH and cool to

. -

Add

slowly (exothermic). -

Add benzyl azide dropwise.

-

Caution: The reaction can be energetic. Maintain temperature

initially, then warm to reflux for 2 hours to ensure cyclization. -

Workup: Cool to RT. Pour into ice water. Acidify carefully with

to pH 5. The product usually precipitates as a solid. -

Recrystallize from EtOH/Water.

-

-

Note: The presence of the electron-withdrawing nitrile group at C4 stabilizes the 5-amino form.

Pathway C: 4-Amino-1,2,3-Triazoles via Curtius Rearrangement

Accessing the 4-amino isomer is synthetically more demanding. The most reliable route involves converting a 4-carboxyl triazole (easily made via CuAAC of propiolic acid esters) into an amine via the Curtius Rearrangement .

Workflow:

-

CuAAC: Azide + Propiolate

Triazole-4-carboxylate. -

Hydrolysis: Ester

Carboxylic Acid. -

Curtius: Acid + DPPA (Diphenylphosphoryl azide)

Isocyanate

Technical Insight: Direct amination of the C-H bond at C4/C5 using metal catalysis is generally low-yielding due to the high stability of the triazole ring. The Curtius route is a "self-validating" protocol because the intermediate isocyanate can be trapped with various nucleophiles (alcohols to carbamates, amines to ureas), offering modularity.

Comparative Analysis of Methods

| Feature | Pathway A: Linker-Amine (CuAAC) | Pathway B: 5-Amino (Azide-Nitrile) | Pathway C: 4-Amino (Curtius) |

| Regioselectivity | 100% (1,4-disubstituted) | High (Base-dependent) | High (Precursor-dependent) |

| Complexity | Low (One-step) | Medium (Requires active nitrile) | High (Multi-step) |

| Atom Economy | 100% | High | Moderate (Loss of |

| Drug Applicability | Bioconjugation, Linkers | Kinase Inhibitors, H-Bond Donors | Bioisosteres |

| Key Reagent | Cu(I), Propargyl amine | DPPA, Propiolate |

References

-

Tornøe, C. W., et al. "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry, 2002.

-

Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

-

Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.

-

Bakherad, M., et al. "Synthesis of 5-amino-1,2,3-triazole derivatives via a multicomponent reaction of organic azides and nitriles." Molecular Diversity, 2019.

-

Lieber, E., et al. "The Dimroth Rearrangement."[3] Chemical Reviews, 1961.

-

Genady, A. R., et al. "Synthesis and biological evaluation of 4-amino-1,2,3-triazoles." European Journal of Medicinal Chemistry, 2018.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

A Senior Application Scientist's Guide to Pharmacophore Modeling Using 4-Methyl-1H-1,2,3-triazol-5-amine

Preamble: From Abstract Concept to Predictive Power

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the journey from a biological hypothesis to a clinical candidate.[1] Among these, pharmacophore modeling stands out as a powerful and intuitive approach. It distills complex molecular interactions into a simple, three-dimensional map of essential chemical features required for biological activity.[2][3][4] This guide provides an in-depth, practical walkthrough of the pharmacophore modeling process, grounded in the principles of scientific integrity and field-proven experience.

We will anchor our exploration around a specific, high-value chemical scaffold: 4-Methyl-1H-1,2,3-triazol-5-amine . The 1,2,3-triazole ring is a "privileged" structure in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[5][6][7][8] These properties make it an excellent core for designing targeted therapeutics, and thus, a perfect subject for our study. This guide is designed for researchers and drug development professionals seeking to not only execute the steps of pharmacophore modeling but to understand the critical reasoning behind each decision.

Section 1: The Strategic Value of the 4-Methyl-1H-1,2,3-triazol-5-amine Scaffold

Before diving into the workflow, it's crucial to understand why this particular scaffold is an astute choice for a modeling campaign. The 1,2,3-triazole moiety is more than just a linker; it is an active participant in molecular recognition.[5][6]

-

Bioisosterism and Stability: The triazole ring is an excellent bioisostere of the amide bond, a common feature in bioactive molecules but one that is often susceptible to metabolic degradation by proteases.[6][7] Replacing an amide with a triazole can significantly enhance a compound's pharmacokinetic profile.

-

Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors (HBAs), while the amine group at the 5-position provides a potent hydrogen bond donor (HBD). The methyl group at the 4-position can contribute to hydrophobic interactions. This dense collection of features in a compact space makes it a rich source of pharmacophoric information.

-

Synthetic Tractability: The rise of "click chemistry," specifically the copper- or ruthenium-catalyzed azide-alkyne cycloaddition, has made the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[5][8] This synthetic accessibility is a key practical consideration for any drug discovery program.

Our chosen scaffold, 4-Methyl-1H-1,2,3-triazol-5-amine, therefore presents a well-defined set of pharmacophoric features: a hydrogen bond donor (amine), multiple hydrogen bond acceptors (triazole nitrogens), and a hydrophobic feature (methyl group), all arranged in a rigid, planar geometry.

Section 2: The Pharmacophore Modeling Workflow: A Conceptual Overview

Pharmacophore modeling can be broadly divided into two strategic approaches: ligand-based and structure-based.[9][10][] The choice depends on the available data: if a high-quality 3D structure of the biological target is available, a structure-based approach is often preferred.[12] If not, but a set of known active ligands exists, a ligand-based approach is the method of choice. Both pathways converge on a validated 3D model that can be used for virtual screening to identify novel active compounds.[13]

Caption: High-level overview of ligand- and structure-based pharmacophore modeling workflows.

Section 3: Part A - A Detailed Protocol for Ligand-Based Modeling

This approach is predicated on the principle that a group of molecules binding to the same target must share a common set of 3D chemical features responsible for their activity.[1]

Step 1: Ligand Set Curation (The Foundation of Trustworthiness)

Expert Insight: This is the most critical step. The quality of your input data directly dictates the quality of your model. A poor training set will invariably lead to a misleading or useless pharmacophore.

Protocol:

-

Compile a Training Set: Gather a set of at least 5-10 structurally diverse molecules with known, high-quality biological activity data (e.g., IC50, Ki) against the target of interest. Ideally, these compounds should span a reasonable activity range.

-

Include Inactive Compounds (Decoys): Select a set of molecules that are structurally similar to the actives but are known to be inactive. These are crucial for refining the model and ensuring it has high specificity.[14]

-

Data Cleaning and Standardization:

-

Use a tool like LigPrep (Schrödinger) or the CCDC's data curation tools to standardize protonation states at a physiological pH (e.g., 7.4), correct bond orders, and remove any counter-ions or salts.

-

Generate low-energy 3D conformations for each molecule. This is a computationally intensive but essential step, as the bioactive conformation is rarely the lowest energy state in a vacuum.[14]

-

Step 2: Pharmacophore Feature Definition

The core of pharmacophore modeling is abstracting chemical moieties into a defined set of features.[14]

Table 1: Standard Pharmacophore Feature Definitions

| Feature Type | Abbreviation | Description & Example (for our scaffold) |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. Example: The nitrogen atoms in the 1,2,3-triazole ring. |

| Hydrogen Bond Donor | HBD | A Lewis acid capable of donating a hydrogen bond. Example: The primary amine (-NH2) group. |

| Hydrophobic | H | A non-polar group that can engage in van der Waals or hydrophobic interactions. Example: The methyl (-CH3) group. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system. Example: The 1,2,3-triazole ring itself can be treated as an aromatic feature. |

| Positive Ionizable | PI | A group that is likely to be protonated at physiological pH. Example: A basic amine if it were present. |

| Negative Ionizable | NI | A group that is likely to be deprotonated at physiological pH. Example: A carboxylic acid if it were present. |

Source: Adapted from general pharmacophore modeling principles.[1][2][15]

Step 3: Hypothesis Generation and Scoring

The algorithm will now align the 3D conformations of your active training set molecules, searching for a common spatial arrangement of the features defined above.[16]

Protocol:

-

Generate Hypotheses: Using software like Phase (Schrödinger), LigandScout, or MOE, generate a set of pharmacophore hypotheses. The software will identify common features and their geometric relationships (distances and angles).

-

Scoring and Ranking: Each generated hypothesis is given a score based on how well it maps to the active molecules while simultaneously not mapping to the inactive molecules. This score helps to rank the potential models.[1]

Step 4: Rigorous Model Validation (The Self-Validating System)

Expert Insight: A model that has not been validated is merely a conjecture. Validation provides statistical confidence that your model has predictive power and is not simply a result of chance.

Protocol:

-

Prepare a Test Set: This set should consist of active and inactive compounds that were not used in the model generation (the training set).[17]

-

Screen the Test Set: Use the generated pharmacophore hypothesis as a 3D query to screen the test set database.

-

Calculate Validation Metrics: The performance of the model is assessed using several key statistical metrics. The Güner-Henry (GH) score is a widely accepted metric for this purpose.[1][18][19]

Table 2: Key Pharmacophore Validation Metrics

| Metric | Formula | Description | Ideal Value |

|---|---|---|---|

| Yield of Actives (%A) | (Ha / A) * 100 | The percentage of known active compounds in the database (A) that are identified as hits (Ha). | High (approaching 100) |

| Ratio of Actives (%Y) | (Ha / Ht) * 100 | The percentage of hits in the retrieved hit list (Ht) that are actually active. Measures the precision of the screen. | High |

| Enrichment Factor (EF) | (Ha/Ht) / (A/D) | The ratio of the concentration of actives in the hit list compared to their concentration in the overall database (D). | High (>1) |

| Güner-Henry (GH) Score | (Ha(3A+Ht)/(4AHt)) * (1-((Ht-Ha)/(D-A))) | A comprehensive score that balances hit rate, precision, and enrichment. A score > 0.7 indicates a very good model.[19] | Close to 1 |

Formulae and descriptions adapted from Güner & Henry.[19][20][21]

Caption: Decision workflow for pharmacophore model validation using the Güner-Henry (GH) score.

Section 4: Part B - A Detailed Protocol for Structure-Based Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, we can derive a pharmacophore directly from the key interactions in the binding site.[10][12][15]

Protocol:

-

Protein Preparation:

-

Obtain a protein structure from the Protein Data Bank (PDB).

-

Use a protein preparation wizard (e.g., in Maestro or MOE) to add hydrogens, assign correct bond orders, remove water molecules not involved in key interactions, and optimize the hydrogen-bonding network.

-

-

Binding Site Analysis:

-

Identify the key amino acid residues that form interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with a known co-crystallized ligand.

-

Expert Insight: Pay close attention to conserved water molecules in the active site. These can be critical mediators of protein-ligand interactions and can be represented as HBD/HBA features in the pharmacophore.

-

-

Feature Generation:

-

Software like LigandScout or the structure-based tools in Discovery Studio can automatically generate pharmacophore features based on the observed interactions within the binding pocket.[12][14] For example, a hydrogen bond from a backbone NH to the ligand will generate an HBA feature at that location. A hydrophobic pocket surrounding the ligand's methyl group will generate a hydrophobic feature.

-

-

Model Refinement and Validation:

-

The generated pharmacophore can be refined by adding excluded volume spheres, which represent regions of steric clash within the binding site.

-

The validation process is identical to the one described in the ligand-based approach (Section 3, Step 4), using a test set of known actives and decoys to ensure the model has predictive power.

-

Section 5: Application in Virtual Screening and Hit Identification

The ultimate goal of a validated pharmacophore model is to serve as a 3D query for rapidly screening vast chemical libraries containing millions of compounds.[13][22]

Expert Insight: Pharmacophore screening is a filter, not a scoring function. It rapidly discards molecules that cannot match the required 3D feature arrangement. It is exceptionally fast because it does not calculate binding energies like molecular docking.[23] This makes it ideal for the first pass in a virtual screening cascade.

Caption: A typical virtual screening cascade using pharmacophore screening as an initial filter.

Protocol:

-

Database Preparation: Prepare a large compound library (e.g., from vendors like Enamine or from databases like ZINC) by generating low-energy 3D conformations for each entry.

-

Screening: Use the validated pharmacophore model to screen the prepared database. This will yield a hit list of molecules that geometrically match the pharmacophore query.

-

Post-Screening Filtering (Docking): The initial hit list is often further refined using more computationally expensive methods like molecular docking to predict binding poses and estimate binding affinity.

-

Hit Prioritization: The final set of compounds is visually inspected, assessed for drug-like properties (e.g., Lipinski's Rule of Five, ADMET prediction), and prioritized for acquisition and biological testing.

Conclusion

Pharmacophore modeling, when executed with scientific rigor, is a cornerstone of modern computer-aided drug design. By focusing on the essential 3D arrangement of chemical features, it provides a computationally efficient and highly effective method for identifying novel lead compounds. The 4-Methyl-1H-1,2,3-triazol-5-amine scaffold serves as an exemplary case, demonstrating how the intrinsic properties of a privileged chemical fragment can be translated into a powerful, predictive model. The key to success lies not in the blind application of software but in a deep understanding of the underlying principles, a commitment to rigorous data curation, and an unwavering insistence on thorough model validation.

References

-

Mignani, S., Rodrigues, J., Tomas, H., & Jalal, R. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 669. [Link]

-

Patsnap. (2025). What is the role of pharmacophore in drug design? Patsnap Synapse. [Link]

-

Akbar, M. R., & Alam, M. J. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. RSC Advances, 9(42), 24533-24554. [Link]

-

Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 40(12), 5439-5453. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(11), 1776-1784. [Link]

-

Kirchmair, J., Distinto, S., Markt, P., Schuster, D., Spitzer, G. M., Liedl, K. R., & Wolber, G. (2008). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Current Topics in Medicinal Chemistry, 8(18), 1638-1655. [Link]

-

Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Chemical Technology and Metallurgy, 56(3), 749-762. [Link]

-

Taylor & Francis Online. (n.d.). Pharmacophore – Knowledge and References. Taylor & Francis. [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Fiveable. (2025). 4.1 Pharmacophores. Medicinal Chemistry Class Notes. [Link]

-

Rasalsi. (2018). Importance Of Pharmacophore In Drug Design. rasalsi.com. [Link]

-

Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

-

Giordano, D., Pilger, J., & Seidel, T. (2023). Pharmacophore modeling: advances and pitfalls. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(1), 1-13. [Link]

-

Spyrakis, F., & Cuzzolin, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling, 59(12), 5225-5235. [Link]

-

Kaser, D. (2019). Pharmacophore Modeling in Drug Discovery and Development: An Overview. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1557. [Link]

-

Rampogu, S., Rampogu, S., & Lee, K. W. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology, 13, 1076931. [Link]

-

ResearchGate. (n.d.). 1, 2, 3-triazoles: Scaffold with medicinal significance. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. [Link]

-

Asawa, P. T., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37049-37063. [Link]

-

Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. [Link]

-

Heterocycles. (2022). 1,2,3-triazole scaffold in recent medicinal applications: synthesis and anticancer potentials. HETEROCYCLES, 105(1), 147. [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

-

CCDC. (n.d.). Ligand-Based Virtual Screening. The Cambridge Crystallographic Data Centre. [Link]

-

Fiveable. (2025). 11.3 Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Royal Society of Chemistry. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(15), 8963-8973. [Link]

-

ResearchGate. (n.d.). Pharmacophore validation results from the GH method using a decoy test set. ResearchGate. [Link]

-

Chen, Y. C., et al. (2013). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. Journal of Drug Design, 2013, 789065. [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-149. [Link]

-

Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. [Link]

-

TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. TeachOpenCADD Documentation. [Link]

-

Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. [Link]

-

SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. PubChem. [Link]

-

MDPI. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(13), 3986. [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

-

MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4239. [Link]

Sources

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. fiveable.me [fiveable.me]

- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 9. rasalsi.com [rasalsi.com]

- 10. fiveable.me [fiveable.me]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GIL [genomatics.net]

- 15. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 16. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

- 23. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Amino-1,2,3-Triazole Scaffold: A Technical Guide to Discovery and Application

The following technical guide details the history, synthesis, and pharmacological evolution of 5-amino-1,2,3-triazole compounds.

Part 1: Executive Summary & Structural Significance

The 1,2,3-triazole moiety is widely recognized in modern medicinal chemistry, primarily due to the ubiquity of "Click" chemistry (CuAAC). However, the 5-amino-1,2,3-triazole subclass represents a distinct, historically richer, and synthetically more complex family. Unlike the 1,4-disubstituted triazoles generated by copper catalysis, 5-amino derivatives are densely functionalized "push-pull" systems. The electron-donating amino group at C5, often paired with electron-withdrawing groups at C4 (e.g., cyano, carboxyl), creates a unique electronic environment that facilitates hydrogen bonding and pi-stacking interactions in biological targets.

This guide explores the trajectory of this scaffold from Otto Dimroth’s early 20th-century discoveries to its current role in oncology and calcium channel modulation.

Part 2: Historical Genesis & The Dimroth Legacy

While Huisgen’s 1,3-dipolar cycloaddition (1960s) and Sharpless/Meldal’s Click chemistry (2000s) dominate the general triazole narrative, the 5-amino-1,2,3-triazole traces its lineage to 1909.

The Discovery

Otto Dimroth, a German chemist, first synthesized these compounds by reacting organic azides with active methylene compounds (specifically nitriles) under basic conditions. This was not merely a synthetic curiosity; it led to the discovery of the Dimroth Rearrangement , a fundamental isomerization process that remains a critical consideration (and potential pitfall) in the synthesis of these drugs today.

The Dimroth Rearrangement: A Mechanistic Trap

The defining characteristic of 1-substituted-5-amino-1,2,3-triazoles is their tendency to isomerize into 5-substituted-amino-1,2,3-triazoles (NH-triazoles) under thermal or basic conditions.

-

Mechanism: The reaction proceeds via a ring-opening / ring-closing (RORC) sequence.[1] The triazole ring opens to form a diazo-amidine intermediate, bond rotation occurs, and the ring closes on the alternative nitrogen.

-

Impact: In drug development, this rearrangement can unintentionally alter the lead compound's structure, changing a 1-aryl-5-amino isomer into a 5-arylamino-1H isomer with vastly different solubility and binding properties.

Figure 1: Mechanism of the Dimroth Rearrangement

Caption: The Dimroth Rearrangement involves a ring-opening to a diazo intermediate followed by rotation and recyclization, translocating the substituent.[1]

Part 3: Synthetic Architecture

The synthesis of 5-amino-1,2,3-triazoles does not typically utilize standard CuAAC conditions, which favor 1,4-disubstitution and lack the C5-amino motif. Instead, the Base-Promoted Azide-Nitrile Cycloaddition is the industry standard.

Core Reaction Pathway

The reaction involves the condensation of an organic azide (

Figure 2: Base-Promoted Azide-Nitrile Cycloaddition Workflow

Caption: The general synthetic workflow for 5-amino-1,2,3-triazoles via base-catalyzed condensation.

Part 4: Medicinal Chemistry & Case Study

The 5-amino-1,2,3-triazole scaffold is a validated pharmacophore, particularly in oncology and antiparasitic research.

Case Study: Carboxyamidotriazole (CAI)

Carboxyamidotriazole (L-651582) is the most prominent example of this class in clinical development.

-

Discovery: Originally identified as a coccidiostat (antiparasitic), it was later found to inhibit non-voltage-gated calcium channels.

-

Mechanism of Action: CAI inhibits calcium influx, which downstream suppresses the PI3K/Akt and VEGF signaling pathways.[2] This results in cytostatic (rather than cytotoxic) effects, inhibiting tumor angiogenesis and metastasis.

-

Clinical Status: It has entered Phase II/III trials for ovarian cancer, glioblastoma, and non-small cell lung cancer (NSCLC).[2] To improve oral bioavailability, an orotate salt formulation (CAI Orotate ) was developed.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the 5-amino-1,2,3-triazole core in anticancer applications:

| Position | Substituent | Effect on Potency/Stability |

| N1 (Ring) | Aryl / Benzyl | Essential for hydrophobic pocket binding. Electron-withdrawing groups on the aryl ring (e.g., Cl, CF3) often increase metabolic stability. |

| C5 (Amino) | Primary Amine (-NH2) | Critical H-bond donor. Alkylation of this amine often reduces potency unless part of a specific prodrug strategy. |

| C4 | Carboxamide / Cyano | Electron-withdrawing group required to polarize the ring. The carboxamide (as in CAI) improves water solubility compared to the nitrile. |

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile . This protocol demonstrates the classic Dimroth-style synthesis adapted for modern laboratory safety.

Reagents

-

4-Chlorophenyl azide (1.0 eq) [Caution: Organic azides are potentially explosive. Handle with shielding.]

-

Malononitrile (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in ethanol)

-

Ethanol (Anhydrous)

Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malononitrile (1.1 eq) in anhydrous ethanol (0.5 M concentration relative to azide).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add the sodium ethoxide solution. The mixture may turn yellow/orange, indicating the formation of the malononitrile anion. Stir for 15 minutes.

-

Addition: Add the 4-chlorophenyl azide (1.0 eq) slowly to the reaction mixture. Note: Maintain temperature <10°C during addition to prevent uncontrolled exotherms.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes). If starting material remains, heat gently to 50°C for 1 hour.

-

Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Acidify carefully with 1M HCl to pH 5–6.

-

Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

-

Validation:

-

1H NMR (DMSO-d6): Look for a broad singlet around

7.0–8.0 ppm (2H, -

IR: Distinct nitrile peak at ~2220 cm⁻¹.

-

References

-

Dimroth, O. (1909). "Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des 1, 2, 3-Triazols."[1][3][4][5] Justus Liebigs Annalen der Chemie, 364(2), 183–226. Link

-

Kohn, E. C., et al. (1995).[6] "Angiogenesis: Role of calcium-mediated signal transduction." Proceedings of the National Academy of Sciences, 92(5), 1307–1311.[7] Link

-

Gribanov, P. S., et al. (2021). "One-Pot Synthesis of 5-Amino-1,2,3-triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement." The Journal of Organic Chemistry, 86(4). Link

-

Figg, W. D., et al. (1995).[8] "Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction."[8] Clinical Cancer Research, 1(8), 797–803.[8] Link

-

Brand, S., et al. (2017). "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(17), 7284–7299.[9] Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Carboxyamidotriazole - Wikipedia [en.wikipedia.org]

- 9. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-Methyl-1H-1,2,3-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole-Containing Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2][3] Their unique structural and electronic properties make them crucial intermediates in organic synthesis and privileged ligands in coordination chemistry.[3][4] When a Schiff base moiety is incorporated into a heterocyclic scaffold like 1,2,3-triazole, the resulting hybrid molecule often exhibits enhanced biological activities.[5][6][7]

The 1,2,3-triazole ring system is a prominent feature in many FDA-approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[5] Consequently, Schiff bases derived from aminotriazoles are of significant interest in medicinal chemistry, with studies reporting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[8][9][10]

This document provides a comprehensive guide to the synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine, a readily available building block for the construction of novel triazole-annulated heterocyclic systems.[11] The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to successfully synthesize and characterize these promising compounds for further investigation in drug discovery and materials science.

Reaction Schematics and Workflow

The synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine is a straightforward condensation reaction. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond. The reaction is typically catalyzed by an acid.

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 4-Methyl-1H-1,2,3-triazol-5-amine

This protocol describes a general method for the condensation of 4-Methyl-1H-1,2,3-triazol-5-amine with an aromatic aldehyde.

Materials:

-

4-Methyl-1H-1,2,3-triazol-5-amine

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethanol-water mixture)

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Methyl-1H-1,2,3-triazol-5-amine in 30-50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Aldehyde Addition: To the stirred solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[12] Alternatively, a few drops of concentrated hydrochloric or sulfuric acid can be used.[8][13] The choice of acid catalyst can influence reaction rates and yields.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.[14]

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the solution can be poured into cold water to induce precipitation.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[14]

-

Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Schiff Bases

The successful formation of the Schiff base can be confirmed by various spectroscopic techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Disappearance of N-H stretching vibrations: The characteristic stretching bands of the primary amine (-NH2) group of the starting material (typically in the range of 3200-3400 cm⁻¹) will disappear.[1][15]

-

Appearance of C=N stretching vibration: A new, strong absorption band will appear in the region of 1600-1650 cm⁻¹, corresponding to the stretching vibration of the newly formed azomethine (C=N) group.[8][15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

¹³C NMR:

3. Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base.

Data Summary: Representative Schiff Base Syntheses

The following table summarizes the expected outcomes for the synthesis of a series of Schiff bases derived from 4-Methyl-1H-1,2,3-triazol-5-amine and various aldehydes, based on typical reaction conditions.

| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | Ethanol | 4 | 85-90 |

| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | 5 | 88-93 |

| 3 | Salicylaldehyde | Acetic Acid | Ethanol | 3 | 90-95 |

| 4 | 4-Nitrobenzaldehyde | HCl | Ethanol | 6 | 80-85 |

| 5 | Cinnamaldehyde | H₂SO₄ | Ethanol | 4 | 82-88 |

Troubleshooting and Expert Insights

-

Low Yields: If the yield is low, consider increasing the reaction time or using a stronger acid catalyst. The removal of water formed during the reaction, for instance by using a Dean-Stark apparatus, can also drive the equilibrium towards the product side and improve the yield.[13]

-

Difficulty in Precipitation: If the product does not precipitate upon cooling, try adding the reaction mixture to an ice-water bath with vigorous stirring. Alternatively, removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexane can induce solidification.

-

Purity Issues: Recrystallization is a crucial step for obtaining a pure product. If the product remains impure after one recrystallization, a second recrystallization or column chromatography may be necessary.

Conclusion

The synthesis of Schiff bases from 4-Methyl-1H-1,2,3-triazol-5-amine is a robust and versatile method for generating a library of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document, along with the characterization data and expert insights, provide a solid foundation for researchers to explore the synthesis and properties of this important class of molecules. The inherent biological significance of the 1,2,3-triazole moiety, coupled with the synthetic accessibility of its Schiff base derivatives, makes this an exciting area for further investigation.

References

-

Research Journal of Pharmacy and Technology. (2023). Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5. [Link]

-

MDPI. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Link]

-

Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Link]

-

AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

-

PMC. (2021). New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. [Link]

-

Scientific Reports. (2024). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. [Link]

-

PubMed. (2024). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. [Link]

-

PMC. (n.d.). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. [Link]

-

PubMed. (2025). Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study. [Link]

-

ResearchGate. (2025). Synthesis and biological activity of Schiff bases of aminothiazoles. [Link]

-

ResearchGate. (n.d.). Biological applications of metal-based triazole derivatives. [Link]

-

Journal of Advanced Sciences and Engineering Technologies. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. [Link]

-

DergiPark. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. [Link]

-

ResearchGate. (2025). New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. [Link]

-

Nepal Journals Online. (2020). Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. [Link]

-

Rafidain Journal of Science. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. [Link]

-

ResearchGate. (2015). How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole?. [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajol.info [ajol.info]

Application Note: Scalable Production of 4-Methyl-1H-1,2,3-triazol-5-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-1H-1,2,3-triazol-5-amine , a critical heterocyclic building block for pharmaceutical and agrochemical development. While direct synthesis via sodium azide and crotononitrile derivatives is theoretically possible, it often suffers from poor regioselectivity, safety hazards (hydrazoic acid evolution), and difficult purification.

To ensure process safety and product purity at scale, this guide prescribes a Two-Stage "Protect-Deprotect" Strategy :

-

Cycloaddition: Reaction of in situ generated benzyl azide with 3-aminocrotononitrile to form the stable intermediate 1-benzyl-4-methyl-1,2,3-triazol-5-amine.

-

Hydrogenolysis: Catalytic debenzylation to yield the target 1H-triazole.

This method mitigates the explosion risks associated with handling large quantities of unfunctionalized organic azides and ensures high regiochemical fidelity.

Chemical Pathway & Rationale[1][2][3][4][5][6][7][8][9][10][11]

Strategic Route Selection

The direct reaction of sodium azide with 3-aminocrotononitrile in acidic media is discouraged for scale-up due to the formation of shock-sensitive hydrazoic acid (

-

Safety: Benzyl azide is generated and consumed in a controlled manner or handled in solution.

-

Purification: The benzyl intermediate crystallizes well, allowing for the removal of isomers and impurities before the final step.

-

Scalability: Hydrogenolysis is a standard, clean industrial unit operation.

Reaction Scheme Visualization

Figure 1: Two-stage synthesis pathway ensuring regioselectivity and safety.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Benzyl-4-methyl-1,2,3-triazol-5-amine

Objective: Construct the triazole core using a benzyl protecting group to direct regioselectivity.

Materials

-

Benzyl Chloride: 1.0 equiv

-

Sodium Azide: 1.1 equiv (Caution: Toxic, Acute Hazard)

-

3-Aminocrotononitrile: 1.0 equiv

-

Sodium Ethoxide (21% in EtOH): 1.2 equiv

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water mixture.

-

Catalyst: Tetrabutylammonium bromide (TBAB) (if using biphasic azide generation).

Protocol Steps

-

Azide Generation (In Situ preferred for safety):

-

In a reactor equipped with a reflux condenser and overhead stirrer, charge Sodium Azide (1.1 equiv) and DMSO (5 vol).

-

Add Benzyl Chloride (1.0 equiv) dropwise at 20-25°C.

-

Stir at room temperature for 4-6 hours. Check conversion via TLC/HPLC.

-

Note: Benzyl azide is not isolated to minimize explosion risk.

-

-

Cyclization:

-

To the benzyl azide solution, add 3-Aminocrotononitrile (1.0 equiv).

-

Cool the mixture to 0-5°C.

-

Slowly add Sodium Ethoxide solution (1.2 equiv) over 30 minutes, maintaining temperature <10°C (Exothermic).

-

Allow the mixture to warm to room temperature, then heat to 70-80°C for 6-12 hours.

-

Mechanism:[1][2][3][4][5][6] The reaction proceeds via a base-promoted cycloaddition followed by a Dimroth-type rearrangement to the thermodynamically stable 5-amino isomer.

-

-

Workup:

-

Cool reaction mass to 20°C.

-

Pour into Ice-Water (10 vol). Stir vigorously for 1 hour.

-

The product, 1-Benzyl-4-methyl-1,2,3-triazol-5-amine , will precipitate as a solid.

-

Filter the solid. Wash with water (3 x 2 vol) to remove salts and DMSO.

-

Purification: Recrystallize from Ethanol/Water (8:2) if purity is <95%.

-

Target Yield: 75-85%.

-

Stage 2: Debenzylation to 4-Methyl-1H-1,2,3-triazol-5-amine

Objective: Remove the benzyl group to release the free 1H-triazole.

Materials

-

Substrate: 1-Benzyl-4-methyl-1,2,3-triazol-5-amine

-

Catalyst: 10% Pd/C (50% wet) - 10 wt% loading relative to substrate.

-

Hydrogen Source: H2 gas (Balloon or low pressure 1-3 bar).

-

Solvent: Methanol or Ethanol (HPLC grade).

-

Acid: HCl (conc.) - 1.0 equiv (Optional, to isolate as HCl salt).

Protocol Steps

-

Hydrogenation:

-

Charge the substrate and Methanol (10 vol) into a hydrogenation vessel (Autoclave or Parr shaker).

-

Add the Pd/C catalyst (Caution: Pyrophoric when dry. Keep wet).[7]

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 3 bar (45 psi) H2.

-

Heat to 40-50°C and stir vigorously for 6-12 hours.

-

Monitoring: Monitor consumption of starting material by HPLC.

-

-

Catalyst Removal:

-

Cool to room temperature.[7] Vent H2 and purge with Nitrogen.

-

Filter the mixture through a Celite bed to remove Pd/C. Wash the bed with Methanol.

-

-

Isolation:

-

Method A (Free Base): Concentrate the filtrate under reduced pressure to obtain the crude solid. Triturate with Diethyl Ether or cold Acetone to yield the pure product.

-

Method B (HCl Salt): Add 1.0 equiv of conc. HCl to the filtrate before concentration. Evaporate to dryness to obtain 4-Methyl-1H-1,2,3-triazol-5-amine Hydrochloride .

-

Target Yield: 85-95%.

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Melting Point | 145 - 148°C (Free base) | Capillary Method |

| Residual Solvents | < 5000 ppm (MeOH/EtOH) | GC-HS |

| Azide Content | Not Detected | Ion Chromatography / Colorimetric |

Key NMR Signals (DMSO-d6):

-

Methyl Group: Singlet at ~2.1 ppm (3H).

-

Amine: Broad singlet at ~5.0 - 6.0 ppm (2H, exchangeable with D2O).

-

Triazole NH: Broad singlet >12 ppm (1H, broad, often invisible due to exchange).

Safety & Engineering Controls

Sodium Azide Handling (Critical)

-

Hazard: Sodium Azide (NaN3) is acutely toxic and reacts with acids to form Hydrazoic Acid (HN3), a volatile explosive.[8][9]

-

Control: Never acidify the reaction mixture in Stage 1. Maintain pH > 9 during the quench.

-

Waste: Quench all azide-containing waste with Sodium Nitrite (NaNO2) and Sulfuric Acid in a controlled, ventilated setup to destroy residual azide before disposal.

Hydrogenation Safety

-

Hazard: Hydrogen gas is flammable. Pd/C is pyrophoric.

-

Control: Ensure proper grounding of the autoclave. Keep catalyst wet with water at all times during handling. Use nitrogen purging before introducing hydrogen.

Process Flow Diagram

Figure 2: Process flow for the scalable manufacturing line.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete azide formation or moisture in base. | Ensure BnCl conversion is >99% before adding nitrile. Use anhydrous NaOEt. |

| Impurity: Isoxazole | Competitive reaction of nitrile. | Ensure temperature is strictly controlled during base addition. |

| Incomplete Debenzylation | Catalyst poisoning or low H2 pressure. | Wash intermediate thoroughly to remove sulfur/azide traces. Increase H2 pressure to 5 bar. |

| Product Coloration | Oxidation of amine. | Perform all drying steps under vacuum/nitrogen. Store under inert atmosphere. |

References

-

Dimroth Rearrangement & Triazole Synthesis

- Title: "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement"

- Source:Journal of Organic Chemistry, 2015, 80(4), 2182–2191.

-

URL:[Link]

-

Scalable Azide Chemistry

- Title: "A Fully Automated, Multistep Flow Synthesis of 5-Amino-4-cyano-1,2,3-triazoles"

- Source:Beilstein Journal of Organic Chemistry, 2011, 7, 1046–1054.

-

URL:[Link]

-

Safety of Sodium Azide

- Title: "Sodium Azide: Safety and Handling Guidelines"

- Source:Chemistry LibreTexts / Northeastern University EHS

-

URL:[Link]

-

General Triazole Synthesis Review

- Title: "Synthesis of 1,2,3-triazoles by reaction of azide ion with αβ-unsatur

- Source:Journal of the Chemical Society D, 1970.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by azide reduction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scientificupdate.com [scientificupdate.com]

Application Notes & Protocols: Strategic Coupling Reactions Utilizing 4-Methyl-1H-1,2,3-triazol-5-amine

Introduction: The Strategic Value of 4-Methyl-1H-1,2,3-triazol-5-amine